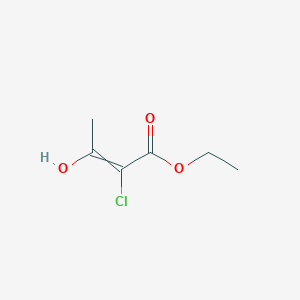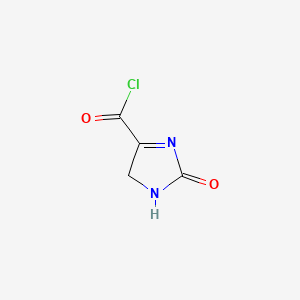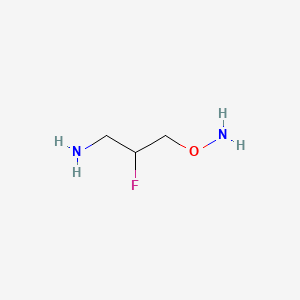
3-(Aminooxy)-2-fluoropropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminooxy)-2-fluoropropanamine is a chemical compound characterized by the presence of an aminooxy group and a fluorine atom attached to a propanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminooxy)-2-fluoropropanamine typically involves the introduction of the aminooxy group and the fluorine atom onto a propanamine scaffold. One common method involves the reaction of 2-fluoropropanamine with hydroxylamine under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium and may require the use of catalysts such as aniline or phenylenediamine derivatives to accelerate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the consistency and purity of the final product. Advanced techniques such as chromatography and mass spectrometry may be employed for this purpose .
Chemical Reactions Analysis
Types of Reactions
3-(Aminooxy)-2-fluoropropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxime derivatives, amines, and substituted propanamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Aminooxy)-2-fluoropropanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Aminooxy)-2-fluoropropanamine involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of ornithine decarboxylase by competing with ornithine for the substrate binding site, leading to the inactivation of the enzyme. This inhibition results in the depletion of polyamines, which are essential for cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Aminooxy)-2-fluoropropanamine include:
- 3-Aminooxy-1-propanamine
- 2-Fluoroethylamine
- Aminooxyacetic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the aminooxy group and the fluorine atom on the same molecule. This unique combination imparts distinct chemical properties, such as increased reactivity and specificity in certain biochemical reactions .
Properties
Molecular Formula |
C3H9FN2O |
|---|---|
Molecular Weight |
108.12 g/mol |
IUPAC Name |
O-(3-amino-2-fluoropropyl)hydroxylamine |
InChI |
InChI=1S/C3H9FN2O/c4-3(1-5)2-7-6/h3H,1-2,5-6H2 |
InChI Key |
KZCFCFDOYOJTOF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CON)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




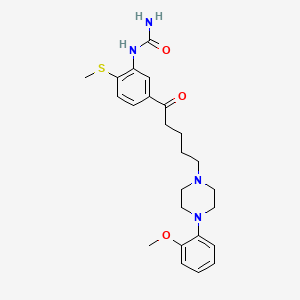


![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)
![3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816654.png)
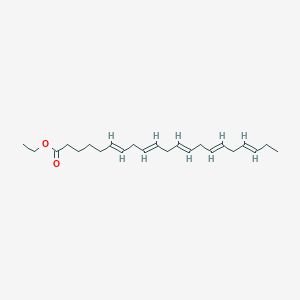
![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)
![(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine](/img/structure/B13816681.png)
